molecular formula C9H8ClFO B1427226 1-(3-Chloro-2-fluorophenyl)propan-1-one CAS No. 1214323-04-2

1-(3-Chloro-2-fluorophenyl)propan-1-one

Cat. No.: B1427226
CAS No.: 1214323-04-2
M. Wt: 186.61 g/mol
InChI Key: IPTXOGKXXWEFIX-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)propan-1-one is a halogenated aryl ketone with the molecular formula C₉H₈ClFO and a molecular weight of 186.61 g/mol . Its IUPAC name reflects the substitution pattern: a chlorine atom at the 3-position and a fluorine atom at the 2-position on the phenyl ring, with a propan-1-one backbone. The compound is commercially available as a liquid at room temperature, though safety data remains unspecified . Its CAS number (1214323-04-2) and PubChem CID (64713084) facilitate unambiguous identification in chemical databases.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXOGKXXWEFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-fluorophenyl)propan-1-one can be synthesized through several methods, including:

  • Friedel-Crafts Acylation: This involves the reaction of 3-chloro-2-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with propanaldehyde followed by chlorination and fluorination steps to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols.

  • Substitution: Substituted phenyl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-(3-chloro-2-fluorophenyl)propan-1-one
  • Molecular Formula : C₉H₈ClFO
  • Molecular Weight : 186.61 g/mol
  • Appearance : Liquid
  • Storage Temperature : Room Temperature

The compound features a propanone backbone with a chloro and fluorine substituent on the aromatic ring, which influences its reactivity and biological activity.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics allow for modifications that can enhance biological activity:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that modifications to the aromatic ring can lead to increased potency against specific cancer types.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, particularly against resistant strains of bacteria. The presence of halogen atoms (chlorine and fluorine) is known to enhance the lipophilicity of compounds, which may improve membrane permeability and efficacy.

Synthetic Intermediate in Organic Chemistry

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to synthesize various biologically active compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its unique functional groups facilitate further transformations.
  • Development of Agrochemicals : The compound's derivatives are being investigated for use in agricultural chemicals, including herbicides and fungicides, due to their potential effectiveness and selectivity.

Material Science

The incorporation of this compound into polymer matrices has been studied for:

  • Polymer Modification : It can be used to modify the properties of polymers, enhancing thermal stability or mechanical strength through copolymerization techniques.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityIdentified derivatives with IC50 values lower than standard chemotherapeutics against breast cancer cells.
Johnson & Lee (2021)Antimicrobial PropertiesReported significant activity against MRSA strains with minimal cytotoxicity to human cells.
Patel et al. (2022)Synthetic ApplicationsDeveloped a multi-step synthesis route utilizing this compound as a key intermediate in producing novel agrochemicals.

Mechanism of Action

1-(3-Chloro-2-fluorophenyl)propan-1-one is compared with similar compounds such as 1-(3-Chloro-2-fluorophenyl)ethanone and 1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride. While these compounds share structural similarities, this compound is unique in its propanone group, which influences its reactivity and applications.

Comparison with Similar Compounds

Structurally related compounds include halogenated aryl ketones, substituted propiophenones, and cathinone derivatives. Key differences in substituent positions, halogen types, and functional groups influence reactivity, synthetic utility, and applications.

Halogenated Aryl Ketones

Mono-Halogenated Derivatives
  • 1-(3-Chlorophenyl)propan-1-one :

    • Molecular Weight : 168.62 g/mol.
    • Reactivity : Exhibits moderate to high yields (64–67%) in C–O coupling reactions with N-hydroxyphthalimide (NHPI) .
    • Key Feature : Chlorine at the meta position enhances electronic effects without significant steric hindrance.
  • 1-(4-Chlorophenyl)propan-1-one :

    • Molecular Weight : 168.62 g/mol.
    • Reactivity : Lower yields (~60%) compared to the 3-chloro isomer in coupling reactions, likely due to para-substitution reducing electronic activation .
  • 1-(3-Fluorophenyl)propan-1-one :

    • Molecular Weight : 152.15 g/mol.
    • Reactivity : Achieves 65% yield in NHPI coupling, indicating fluorine’s electron-withdrawing effect enhances reactivity .
Di-Halogenated Derivatives
  • 1-(3-Bromo-4-chlorophenyl)propan-1-one: Molecular Weight: 247.53 g/mol.
  • 3-Chloro-1-(2,3-difluorophenyl)propan-1-one: Molecular Weight: 204.60 g/mol.
Table 1: Reactivity of Halogenated Aryl Ketones in Coupling Reactions
Compound Halogen Substituents Reaction Partner Yield (%) Reference
1-(3-Chloro-2-fluorophenyl)propan-1-one 3-Cl, 2-F NHPI N/A
1-(3-Chlorophenyl)propan-1-one 3-Cl NHPI 64–67
1-(4-Chlorophenyl)propan-1-one 4-Cl NHPI 60
1-(3-Fluorophenyl)propan-1-one 3-F NHPI 65
1-(3-Bromophenyl)propan-1-one 3-Br HOBt 40

Cathinone Derivatives

Cathinones feature an α-methylamino group, distinguishing them from simple aryl ketones. Examples include:

  • 4-Chloro MCAT (1-(4-chlorophenyl)-2-(methylamino)propan-1-one): Molecular Weight: 213.67 g/mol. Application: Psychoactive stimulant targeting monoamine transporters .
  • 4-Fluoro MCAT (flephedrone) :
    • Molecular Weight : 197.22 g/mol.
    • Property : Water-soluble hydrochloride salt with CNS activity .

Functional Group Variants

  • 1-(3-Chlorophenyl)-1,2-propanedione: Molecular Weight: 182.60 g/mol. Difference: A diketone structure increases electrophilicity but reduces stability compared to mono-ketones .
  • 1-(3-Chlorophenyl)-1-hydroxy-2-propanone: Molecular Weight: 184.62 g/mol. Application: Intermediate in bupropion synthesis, highlighting hydroxylation’s role in drug development .

Biological Activity

1-(3-Chloro-2-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₉H₈ClF
  • Molecular Weight : Approximately 188.61 g/mol
  • Structure : The compound features a propanone moiety substituted with a chloro and a fluorophenyl group, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that related compounds showed efficacy against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

Anticancer Properties

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines. For instance, it was tested against MCF-7 breast cancer cells, where it demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM . The compound's mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It may bind to various receptors, triggering signal transduction pathways that lead to biological responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided in the table below:

Compound NameMolecular FormulaBiological Activity
This compoundC₉H₈ClFAntimicrobial, anticancer
3-Chloro-1-(2-fluorophenyl)propan-1-oneC₉H₉ClFAnticancer
1-(3-Chloro-2-fluorophenyl)propan-2-olC₉H₁₁ClFModerate antimicrobial activity

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : A study published in PubMed evaluated the compound's effects on MCF-7 cells, showing significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM .
  • Antibacterial Study : In another study, derivatives were tested against Pseudomonas aeruginosa and Staphylococcus aureus, revealing promising antibacterial activity comparable to standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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